![molecular formula C11H10F3NO2 B6610052 methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate CAS No. 2866307-26-6](/img/structure/B6610052.png)
methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate (MTCP), also known as 4-methyl-2-trifluoromethyl-1-cyclopropylpyridine-4-carboxylate, is an organic compound with a molecular formula of C9H9F3NO2. It is a white crystalline solid with a melting point of 97 °C. MTCP is a synthetic compound that has been used in various scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Mécanisme D'action
MTCP has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
MTCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, it has been shown to have anti-diabetic and anti-hyperlipidemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTCP has several advantages when used in laboratory experiments. It is a relatively stable compound, and is readily available in a variety of forms. Additionally, it is relatively inexpensive and easy to synthesize. However, MTCP is highly toxic and should be handled with caution.
Orientations Futures
Future research on MTCP may focus on its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research may focus on the development of more efficient and cost-effective synthesis methods for MTCP. Additionally, further research may focus on the development of novel analogs of MTCP that may be more effective at targeting specific proteins or enzymes. Finally, further research may focus on the development of new uses for MTCP, such as in drug delivery or as a food additive.
Méthodes De Synthèse
MTCP can be synthesized by the reaction of 4-methylpyridine-4-carboxylic acid and trifluoromethylcyclopropane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0-5 °C. The reaction is typically performed in a polar solvent, such as methanol, ethanol, or acetonitrile.
Applications De Recherche Scientifique
MTCP has been used in various scientific research applications, such as drug design and medicinal chemistry. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anticonvulsants, and anti-inflammatory agents. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the study of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVIARQNOYCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)
![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)
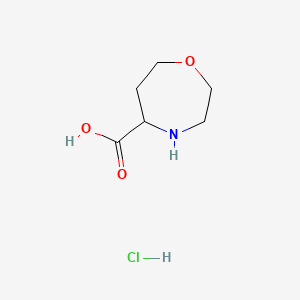
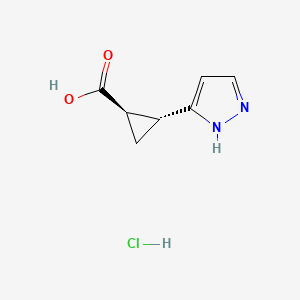
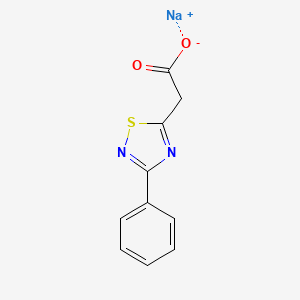

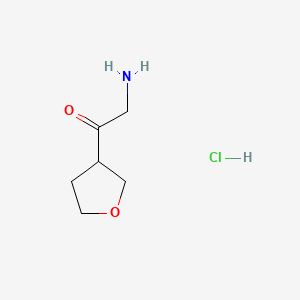
![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)

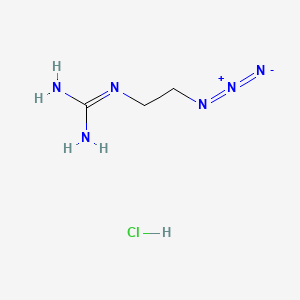
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
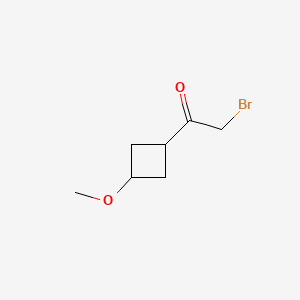
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)